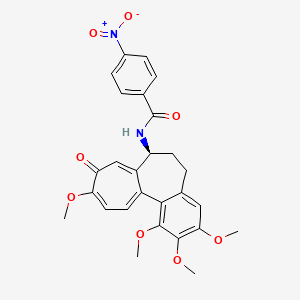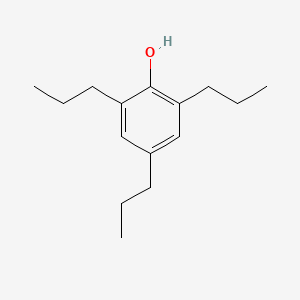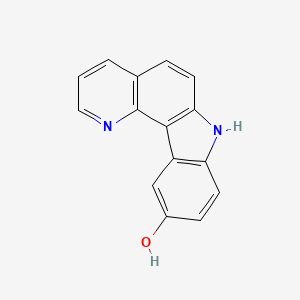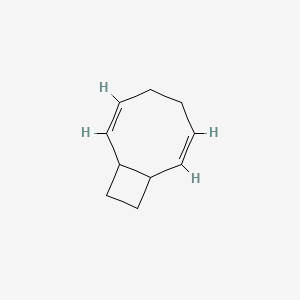
Bicyclo(6.2.0)deca-2,6-diene, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(6.2.0)deca-2,6-diene, cis-: is an organic compound with the molecular formula C₁₀H₁₄ It is a bicyclic structure, meaning it contains two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo(6.2.0)deca-2,6-diene, cis- can be synthesized through a multistep process. One common method involves starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This compound is irradiated with ultraviolet light to produce a tricyclo decadiendione. The tricyclo decadiendione is then reduced to a diol using lithium aluminium hydride. The cis isomer is converted to a tetraene by adding bromide or mesylate and then stripping it with potassium tert-butoxide. Finally, heating the tricyclodecatetraene to 100°C in benzene converts it to bicyclo(6.2.0)deca-2,6-diene, cis- .
Industrial Production Methods: Industrial production methods for bicyclo(6.2.0)deca-2,6-diene, cis- are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Bicyclo(6.2.0)deca-2,6-diene, cis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize bicyclo(6.2.0)deca-2,6-diene, cis-.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are used in the reduction steps of its synthesis.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Bicyclo(6.2.0)deca-2,6-diene, cis- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Its derivatives are investigated for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bicyclo(6.2.0)deca-2,6-diene, cis- involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to participate in a range of chemical reactions, influencing its reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo(6.2.0)decapentaene: An isomer of bicyclo(6.2.0)deca-2,6-diene, cis-, with a similar bicyclic structure but different electronic properties.
Naphthalene: Another bicyclic compound, but with a different arrangement of carbon atoms and electronic structure.
Uniqueness: Bicyclo(6.2.0)deca-2,6-diene, cis- is unique due to its specific arrangement of carbon atoms and the presence of double bonds in its structure. This gives it distinct reactivity and stability compared to other bicyclic compounds.
Properties
CAS No. |
77614-69-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
(2Z,6Z)-bicyclo[6.2.0]deca-2,6-diene |
InChI |
InChI=1S/C10H14/c1-2-4-6-10-8-7-9(10)5-3-1/h3-6,9-10H,1-2,7-8H2/b5-3-,6-4- |
InChI Key |
PMHDWEHIGJZMEF-GLIMQPGKSA-N |
Isomeric SMILES |
C1/C=C\C2C(/C=C\C1)CC2 |
Canonical SMILES |
C1CC=CC2CCC2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)
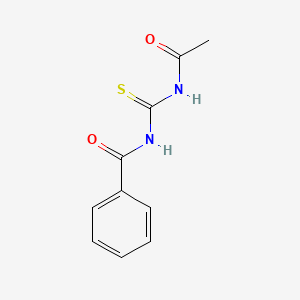
![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)
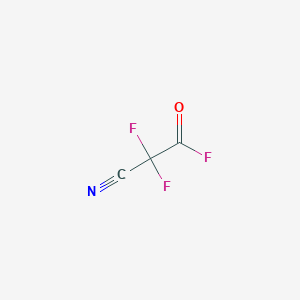
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
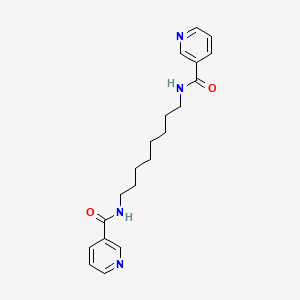
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
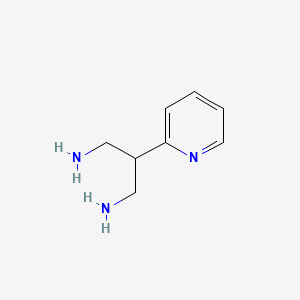
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)

